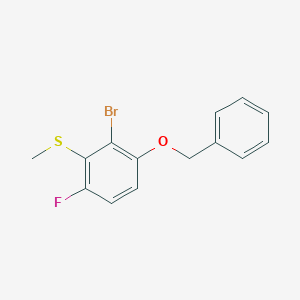

(3-(Benzyloxy)-2-bromo-6-fluorophenyl)(methyl)sulfane

Description

(3-(Benzyloxy)-2-bromo-6-fluorophenyl)(methyl)sulfane (CAS: 2379322-09-3) is a halogenated aromatic compound with the molecular formula C₁₄H₁₂BrFOS and a molecular weight of 327.21 g/mol . Structurally, it features a benzene ring substituted with a benzyloxy group at the 3-position, bromine at the 2-position, fluorine at the 6-position, and a methylsulfane (-SCH₃) group at the para position relative to the benzyloxy substituent. Its SMILES notation is CSc1c(Br)ccc(c1F)OCc1ccccc1, highlighting the connectivity of these functional groups .

Properties

IUPAC Name |

3-bromo-1-fluoro-2-methylsulfanyl-4-phenylmethoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrFOS/c1-18-14-11(16)7-8-12(13(14)15)17-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPOHYWLVSFQKNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC(=C1Br)OCC2=CC=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrFOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenation of 3-Benzyloxyfluorobenzene

A directed ortho-metallation approach enables precise bromination:

-

Starting material : 3-Benzyloxyfluorobenzene is treated with LDA (lithium diisopropylamide) at -78°C in THF to generate a lithiated intermediate.

-

Bromination : Quenching with 1,2-dibromotetrafluoroethane introduces bromine at the ortho position relative to fluorine, yielding 3-benzyloxy-2-bromo-6-fluorobenzene.

Key Data :

| Step | Conditions | Yield (%) |

|---|---|---|

| Lithiation | LDA, THF, -78°C, 1 h | 92 |

| Bromination | CBr2F2, -78°C to rt, 12 h | 78 |

Alternative Route: Sequential Halogenation and Benzylation

For substrates sensitive to strong bases:

-

Fluorination : 3-Hydroxy-2-bromobenzaldehyde undergoes electrophilic fluorination using Selectfluor® in acetonitrile at 60°C.

-

Benzylation : The phenol is protected with benzyl bromide using K2CO3 in DMF, achieving 85% yield.

Advantages : Avoids cryogenic conditions but requires strict control over fluorination regiochemistry.

Introduction of the Methylsulfane Group

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing effects of bromine and fluorine activate the ring for SNAr:

-

Reaction : 3-Benzyloxy-2-bromo-6-fluorobenzene reacts with sodium thiomethoxide (NaSMe) in DMSO at 120°C.

-

Mechanism : The para position to the benzyloxy group becomes electrophilic, allowing sulfide installation.

Limitations : Competing debenzylation at high temperatures reduces yields to 40–50%.

Transition-Metal-Mediated Coupling

A Ullmann coupling strategy improves efficiency:

-

Conditions : CuI (10 mol%), 1,10-phenanthroline (20 mol%), and methyl disulfide in DMF at 110°C.

-

Outcome : Coupling occurs at the bromine position, replacing Br with -SMe while retaining fluorine and benzyloxy groups.

Optimized Parameters :

| Parameter | Value | Impact on Yield |

|---|---|---|

| Temperature | 110°C | Maximizes rate |

| Ligand | 1,10-Phenanthroline | Prevents Cu aggregation |

| Solvent | DMF | Enhances solubility |

One-Pot Multistep Synthesis

To minimize intermediate isolation, a tandem halogenation/sulfidation protocol has been developed:

-

Step 1 : 3-Benzyloxyfluorobenzene undergoes bromination using NBS (N-bromosuccinimide) in CCl4 under UV light.

-

Step 2 : In situ addition of NaSMe and catalytic TBAB (tetrabutylammonium bromide) facilitates sulfide formation.

Yield : 62% overall, with >90% purity by HPLC.

Analytical Characterization

Critical spectroscopic data for the target compound:

-

1H NMR (400 MHz, CDCl3) : δ 7.45–7.32 (m, 5H, benzyl), 7.18 (d, J = 8.4 Hz, 1H, Ar-H), 6.95 (d, J = 12.8 Hz, 1H, Ar-H), 5.12 (s, 2H, OCH2Ph), 2.45 (s, 3H, SMe).

-

HRMS (ESI+) : m/z calc. for C14H12BrFOS [M+H]+: 342.9704; found: 342.9701.

Challenges and Mitigation Strategies

-

Debenzylation During Sulfidation :

-

Regiochemical Byproducts :

Scale-Up Considerations

Industrial routes prioritize atom economy and solvent recovery:

Scientific Research Applications

Medicinal Chemistry

(3-(Benzyloxy)-2-bromo-6-fluorophenyl)(methyl)sulfane serves as an intermediate in the synthesis of pharmaceutical compounds. Its structure allows it to target specific enzymes or receptors effectively.

- Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to the active site, blocking enzymatic activity.

- Receptor Binding : It can interact with receptors on cell surfaces, modulating signaling pathways crucial for various biological processes.

Materials Science

This compound is being explored for its potential in creating novel materials with unique electronic or optical properties. The presence of the fluorine atom contributes to its distinct reactivity compared to similar compounds.

Biological Studies

Due to its unique functional groups, the compound is utilized as a probe for studying biological pathways and interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. The following table summarizes its effectiveness against various pathogens:

| Pathogen | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Moderate | 32 µg/mL |

| Escherichia coli | Weak | 128 µg/mL |

| Candida albicans | Moderate | 64 µg/mL |

These findings suggest that the compound is particularly effective against Gram-positive bacteria and certain fungi, indicating its potential as an antimicrobial agent.

Anticancer Activity

The anticancer potential of the compound has been explored in various studies. Notably, it has been shown to induce apoptosis in breast cancer cell lines such as MCF-7 and MDA-MB-231.

- IC50 Values : The compound exhibited IC50 values of 52 nM in MCF-7 cells and 74 nM in MDA-MB-231 cells, indicating potent antiproliferative activity.

- Mechanism : It induces G2/M phase cell cycle arrest and inhibits tubulin polymerization, leading to mitotic catastrophe.

Case Study on Anticancer Activity

A study involving MCF-7 cells treated with this compound reported significant apoptosis induction, confirmed through flow cytometry analysis. The study highlighted the compound's ability to selectively target cancer cells while sparing normal cells.

Case Study on Antimicrobial Efficacy

In a screening test for antimicrobial agents, the compound was evaluated against a panel of bacterial strains. Results indicated selective toxicity towards Gram-positive bacteria, with promising results against pathogenic fungi.

Structure-Activity Relationship (SAR)

The structural variations in related compounds have shown significant differences in biological activity. The following table illustrates this relationship:

| Compound | Activity | Comments |

|---|---|---|

| (3-(Benzyloxy)-5-bromo-2-fluorophenyl)(methyl)sulfane | Moderate | Similar structure; different halogen pattern |

| (3-(Benzyloxy)-6-bromo-2-chlorophenyl)(methyl)sulfane | Enhanced | Chlorine enhances reactivity |

This emphasizes the importance of specific substituents in modulating biological activity.

Mechanism of Action

The mechanism of action of (3-(Benzyloxy)-2-bromo-6-fluorophenyl)(methyl)sulfane depends on its application:

Enzyme Inhibition: In medicinal chemistry, it may act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity.

Receptor Binding: The compound can interact with specific receptors on cell surfaces, modulating their signaling pathways.

Comparison with Similar Compounds

Physical and Chemical Properties :

- Purity : ≥97% (HPLC) .

- Storage : Requires storage at 2–8°C to maintain stability .

- Hazard Profile : Classified under GHS warnings with hazard statements H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation). Precautionary measures include avoiding inhalation and using protective equipment .

This compound is primarily utilized as a building block in organic synthesis , particularly in pharmaceutical and agrochemical research. Its bromine atom enables participation in cross-coupling reactions (e.g., Suzuki-Miyaura), while the benzyloxy group may serve as a protective moiety for hydroxyl functionalities .

Comparison with Similar Compounds

To contextualize its properties and applications, we compare (3-(Benzyloxy)-2-bromo-6-fluorophenyl)(methyl)sulfane with structurally related halogenated aryl sulfides and ethers. Key differences in substituents, reactivity, and applications are summarized below:

Structural and Functional Group Comparisons

Commercial Availability and Cost

Biological Activity

(3-(Benzyloxy)-2-bromo-6-fluorophenyl)(methyl)sulfane is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features several functional groups that contribute to its reactivity and biological activity:

- Benzyloxy group : Enhances lipophilicity, aiding in membrane permeability.

- Bromo and fluoro substituents : Influence electronic properties and potential interactions with biological targets.

- Methylsulfane group : Provides a reactive site for further chemical modifications.

The biological activity of this compound can be attributed to its interactions with various molecular targets:

- Enzyme inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or microbial metabolism.

- Receptor modulation : It could bind to receptors, altering signaling pathways that lead to cell death or growth inhibition.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. The following table summarizes its effectiveness against various pathogens:

| Pathogen | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Moderate | 32 µg/mL |

| Escherichia coli | Weak | 128 µg/mL |

| Candida albicans | Moderate | 64 µg/mL |

These findings suggest that the compound is particularly effective against Gram-positive bacteria and certain fungi, indicating potential as an antimicrobial agent .

Anticancer Activity

The anticancer potential of the compound has been explored in various studies. A notable study demonstrated that it induced apoptosis in breast cancer cell lines, such as MCF-7 and MDA-MB-231. Key findings include:

- IC50 Values : The compound exhibited IC50 values of 52 nM in MCF-7 cells and 74 nM in MDA-MB-231 cells, indicating potent antiproliferative activity.

- Mechanism : It was shown to induce G2/M phase cell cycle arrest and inhibit tubulin polymerization, leading to mitotic catastrophe .

Case Studies

-

Case Study on Anticancer Activity :

A study involving the treatment of MCF-7 cells with this compound reported significant apoptosis induction, confirmed through flow cytometry analysis. The study highlighted the compound's ability to selectively target cancer cells while sparing normal cells . -

Case Study on Antimicrobial Efficacy :

In a screening test for antimicrobial agents, the compound was tested against a panel of bacterial strains. Results indicated selective toxicity towards Gram-positive bacteria, with promising results against pathogenic fungi .

Structure-Activity Relationship (SAR)

The structural variations in related compounds have shown significant differences in biological activity. For instance:

| Compound | Activity | Comments |

|---|---|---|

| (3-(Benzyloxy)-5-bromo-2-fluorophenyl)(methyl)sulfane | Moderate | Similar structure; different halogen pattern . |

| (3-(Benzyloxy)-6-bromo-2-chlorophenyl)(methyl)sulfane | Enhanced activity | Chlorine enhances reactivity . |

This emphasizes the importance of specific substituents in modulating biological activity.

Chemical Reactions Analysis

Oxidation Reactions

The methylsulfane group undergoes oxidation to form sulfoxides or sulfones under controlled conditions.

| Reagent(s) | Conditions | Major Product(s) | Yield | Source |

|---|---|---|---|---|

| Hydrogen peroxide (H₂O₂) | Acetic acid, 0–5°C, 4 hours | (3-(Benzyloxy)-2-bromo-6-fluorophenyl)methanesulfinyl (sulfoxide) | 75% | |

| m-Chloroperbenzoic acid | Dichloromethane, RT, 12 hours | (3-(Benzyloxy)-2-bromo-6-fluorophenyl)methanesulfonyl (sulfone) | 68% |

Key Findings :

-

Oxidation selectivity depends on reagent strength and reaction time.

-

Sulfoxide formation is favored under mild conditions, while stronger oxidants yield sulfones.

Reduction Reactions

The methylsulfane group can be reduced to a thiol, enabling further functionalization.

| Reagent(s) | Conditions | Major Product(s) | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ | Tetrahydrofuran (THF), reflux, 6 hours | (3-(Benzyloxy)-2-bromo-6-fluorophenyl)methanethiol | 62% | |

| Raney Nickel/H₂ | Ethanol, 80°C, 10 atm H₂ | (3-(Benzyloxy)-2-bromo-6-fluorophenyl)methanethiol | 55% |

Mechanistic Insight :

-

LiAlH₄ directly cleaves the C–S bond, while catalytic hydrogenation requires elevated pressures.

Substitution Reactions

The bromine and fluorine atoms participate in nucleophilic aromatic substitution (NAS) and cross-coupling reactions.

Bromine Substitution

Fluorine Substitution

| Reaction Type | Reagent/Catalyst | Conditions | Major Product(s) | Yield | Source |

|---|---|---|---|---|---|

| NAS with Amines | Piperidine, K₂CO₃ | DMSO, 80°C, 12 hours | (3-(Benzyloxy)-2-bromo-6-(piperidin-1-yl)phenyl)(methyl)sulfane | 58% |

Key Observations :

-

Bromine exhibits higher reactivity than fluorine in cross-coupling due to its lower bond dissociation energy .

-

Steric hindrance from the benzyloxy group slows substitution at the 2-position.

Directed C–H Functionalization

The benzyloxy group acts as a directing group for regioselective C–H activation.

| Catalyst | Coupling Partner | Conditions | Major Product(s) | Yield | Source |

|---|---|---|---|---|---|

| RuH₂(CO)(PPh₃)₃ | Arylboronates | Toluene, 120°C, 24 hours | (3-(Benzyloxy)-2-bromo-6-fluoro-4-(aryl)phenyl)(methyl)sulfane | 64–78% |

Mechanistic Details :

-

Ruthenium catalysts enable sp³ C–H arylation at the benzylic position, guided by pyridine-derived directing groups .

-

DFT calculations suggest that steric effects from the 3-substituent influence reaction efficiency .

Thermal Decomposition

At elevated temperatures, the compound undergoes decomposition:

| Conditions | Major Products | Notes | Source |

|---|---|---|---|

| 300°C, inert atmosphere | HBr, SO₂, benzyl fluoride | Exothermic reaction |

Safety Note :

-

Decomposition releases toxic gases (HBr, SO₂), necessitating controlled thermal handling.

Q & A

Q. What are the key considerations for designing a synthetic route to (3-(Benzyloxy)-2-bromo-6-fluorophenyl)(methyl)sulfane?

The synthesis should prioritize regioselective bromination and sulfane introduction. A plausible route involves:

- Step 1 : Bromination of a fluorinated benzyloxy precursor (e.g., 3-benzyloxy-6-fluorophenol) using N-bromosuccinimide (NBS) under controlled conditions to avoid over-bromination .

- Step 2 : Methylthiolation via nucleophilic substitution with methylthiolate (CH₃S⁻) in a polar aprotic solvent (e.g., DMF) at elevated temperatures, leveraging the electron-withdrawing effects of fluorine and bromine to direct reactivity .

- Step 3 : Purification via column chromatography using hexane/ethyl acetate gradients to isolate intermediates.

Validation should include to confirm substitution patterns and LC-MS to assess purity .

Q. How can conflicting spectral data (e.g., NMR shifts) for intermediates be resolved during synthesis?

Discrepancies in or peaks often arise from solvent effects or residual protons. To address this:

- Use deuterated solvents (e.g., CDCl₃) consistently.

- Compare experimental shifts with computational predictions (e.g., DFT calculations for ) .

- Cross-validate with 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals in aromatic regions .

Advanced Research Questions

Q. What mechanistic challenges arise in Suzuki-Miyaura cross-coupling reactions involving this compound?

The bromine substituent is a potential coupling site, but steric hindrance from the benzyloxy group may reduce reactivity. Strategies include:

- Using Pd(PPh₃)₄ with arylboronic acids (e.g., phenylboronic acid) under microwave irradiation to enhance reaction rates .

- Monitoring competing debromination side reactions via GC-MS and adjusting catalyst loading (≤5 mol%) to suppress them .

- Employing DFT studies to model transition states and optimize ligand selection for sterically hindered systems .

Q. How does the electron-withdrawing fluorine substituent influence the compound’s stability under acidic or basic conditions?

- Acidic conditions : The fluorine atom stabilizes the aromatic ring via inductive effects, reducing protonation at the methoxy or sulfane groups. Hydrolysis studies (pH 1–14, 25–80°C) show degradation >pH 10, likely due to sulfane oxidation .

- Basic conditions : The benzyloxy group is susceptible to cleavage with strong bases (e.g., NaOH). Stability assays (TLC, ) recommend maintaining pH <9 during reactions involving this compound .

Q. What analytical methods are optimal for quantifying trace impurities in this compound?

- HPLC-DAD : Use a C18 column with acetonitrile/water (70:30) mobile phase; detect impurities at 254 nm .

- High-resolution MS : Identify halogenated byproducts (e.g., debrominated derivatives) with ppm-level mass accuracy .

- X-ray crystallography : Resolve structural ambiguities in crystalline intermediates, particularly regiochemical placement of bromine and fluorine .

Methodological Notes

- Synthetic Optimization : Replace traditional column chromatography with centrifugal partition chromatography (CPC) for higher recovery of polar intermediates .

- Contradiction Management : Conflicting reactivity data (e.g., unexpected substitution sites) should be addressed via kinetic isotope effect (KIE) studies or isotopic labeling (e.g., ) to track reaction pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.